molecular formula C28H25N3O3 B10882930 2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide CAS No. 485753-18-2

2-Benzamido-N-(1-(naphthalen-1-ylamino)-1-oxobutan-2-yl)benzamide

Cat. No.: B10882930
CAS No.: 485753-18-2
M. Wt: 451.5 g/mol
InChI Key: CVEGGHLMQLWISS-UHFFFAOYSA-N
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Description

N-[2-({1-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPYL}CARBAMOYL)PHENYL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and multiple amide linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-({1-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPYL}CARBAMOYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common approach is the condensation of naphthalene-1-carboxylic acid with propylamine to form an intermediate, which is then reacted with phenyl isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-({1-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPYL}CARBAMOYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amine compounds, and substituted aromatic compounds with various functional groups.

Scientific Research Applications

N-[2-({1-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPYL}CARBAMOYL)PHENYL]BENZAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-[2-({1-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPYL}CARBAMOYL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxamide: Shares the naphthalene ring structure but lacks the additional amide linkages.

    Phenylbenzamide: Contains the phenyl and benzamide groups but does not have the naphthalene ring.

    Naphthalene-2-carboxamide: Similar to naphthalene-1-carboxamide but with the carboxamide group at a different position on the naphthalene ring.

Uniqueness

N-[2-({1-[(NAPHTHALEN-1-YL)CARBAMOYL]PROPYL}CARBAMOYL)PHENYL]BENZAMIDE is unique due to its combination of naphthalene, phenyl, and multiple amide groups, which confer distinct chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a valuable compound for various applications.

Properties

CAS No.

485753-18-2

Molecular Formula

C28H25N3O3

Molecular Weight

451.5 g/mol

IUPAC Name

2-benzamido-N-[1-(naphthalen-1-ylamino)-1-oxobutan-2-yl]benzamide

InChI

InChI=1S/C28H25N3O3/c1-2-23(28(34)31-24-18-10-14-19-11-6-7-15-21(19)24)29-27(33)22-16-8-9-17-25(22)30-26(32)20-12-4-3-5-13-20/h3-18,23H,2H2,1H3,(H,29,33)(H,30,32)(H,31,34)

InChI Key

CVEGGHLMQLWISS-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3NC(=O)C4=CC=CC=C4

Origin of Product

United States

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